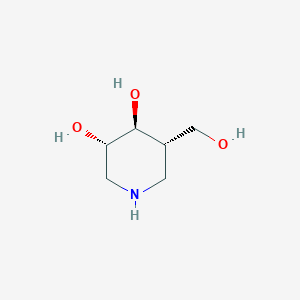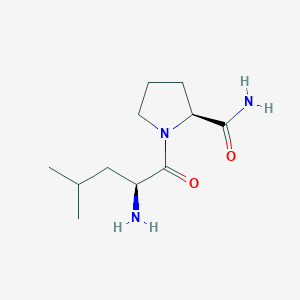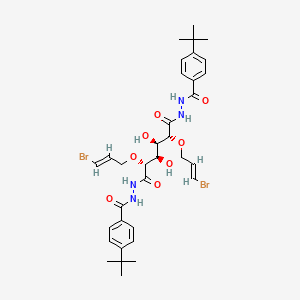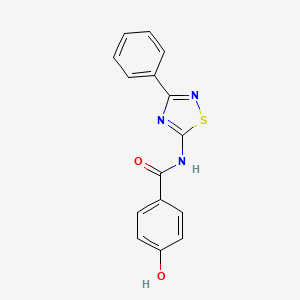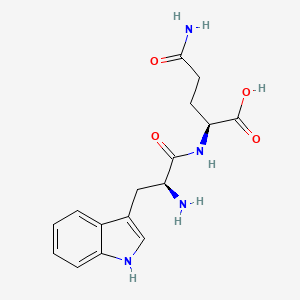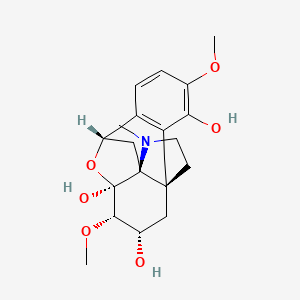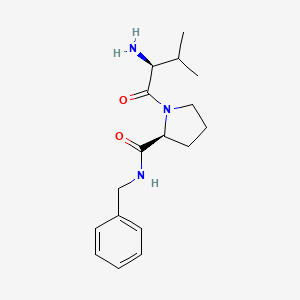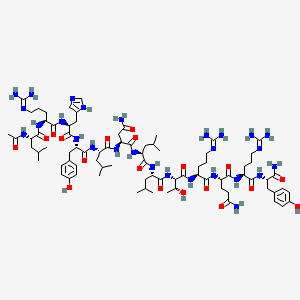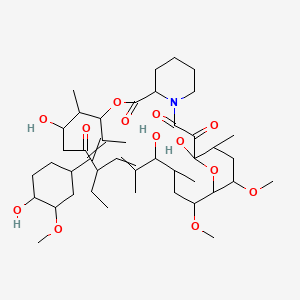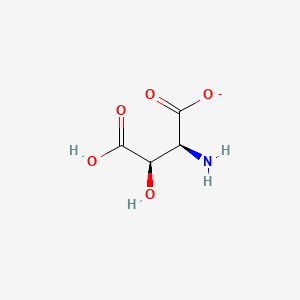
L-erythro-3-hydroxyaspartate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-erythro-3-hydroxyaspartate is a stereoisomer of 3-hydroxyaspartate, an amino acid derivative. This compound is notable for its activity at glutamate transporters and N-methyl-D-aspartate (NMDA) receptors, making it significant in the study of excitatory neurotransmission .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-erythro-3-hydroxyaspartate can be synthesized using enzymatic methods. One such method involves the use of D-threo-3-hydroxyaspartate dehydratase from Delftia sp. HT23, which catalyzes the dehydration of D-threo-3-hydroxyaspartate and this compound . The reaction conditions typically involve the presence of pyridoxal 5′-phosphate as a cofactor and magnesium ions to assist in the elimination of the hydroxyl group .
Industrial Production Methods
Industrial production of this compound may involve the resolution of racemic mixtures of 3-hydroxyaspartate using enzymatic methods to obtain optically pure this compound . This process can achieve high yields and purity without the use of harmful organic solvents .
Analyse Chemischer Reaktionen
Types of Reactions
L-erythro-3-hydroxyaspartate undergoes several types of chemical reactions, including:
Aldolase Reaction: Catalyzed by this compound aldolase, this reaction cleaves the compound into glycine and glyoxylate.
Ammonia-Lyase Reaction: Catalyzed by erythro-3-hydroxyaspartate ammonia-lyase, this reaction converts the compound into oxaloacetate and ammonia.
Common Reagents and Conditions
The aldolase reaction requires the enzyme this compound aldolase and typically occurs under mild conditions. The ammonia-lyase reaction requires erythro-3-hydroxyaspartate ammonia-lyase and also occurs under mild conditions .
Major Products
Aldolase Reaction: Glycine and glyoxylate.
Ammonia-Lyase Reaction: Oxaloacetate and ammonia.
Wissenschaftliche Forschungsanwendungen
L-erythro-3-hydroxyaspartate has several scientific research applications:
Wirkmechanismus
L-erythro-3-hydroxyaspartate exerts its effects primarily through its interaction with glutamate transporters and NMDA receptors. It inhibits glutamate transporters, reducing the reuptake of glutamate and increasing its extracellular concentration . At NMDA receptors, it acts as an agonist, binding to the receptor and mimicking the action of glutamate, leading to increased neuronal excitation .
Vergleich Mit ähnlichen Verbindungen
L-erythro-3-hydroxyaspartate is one of four stereoisomers of 3-hydroxyaspartate. The other stereoisomers include:
L-threo-3-hydroxyaspartate: Inhibits glutamate transporters and has affinity for NMDA receptors.
D-threo-3-hydroxyaspartate: Less active at glutamate transporters compared to its L-counterpart.
D-erythro-3-hydroxyaspartate: Potent NMDA receptor agonist with higher activity than this compound.
This compound is unique in its balanced activity at both glutamate transporters and NMDA receptors, making it a valuable tool in neuroscience research .
Eigenschaften
Molekularformel |
C4H6NO5- |
|---|---|
Molekulargewicht |
148.09 g/mol |
IUPAC-Name |
(2S,3R)-2-amino-3,4-dihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/p-1/t1-,2+/m0/s1 |
InChI-Schlüssel |
YYLQUHNPNCGKJQ-NHYDCYSISA-M |
Isomerische SMILES |
[C@H]([C@H](C(=O)O)O)(C(=O)[O-])N |
Kanonische SMILES |
C(C(C(=O)O)O)(C(=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


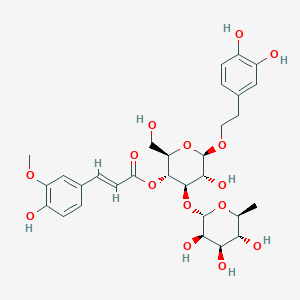
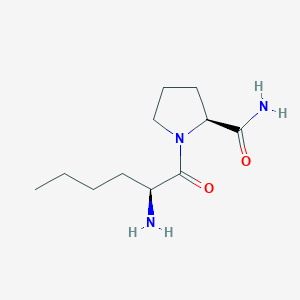

![N-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide](/img/structure/B10850171.png)
